3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole chemical structure and properties
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole chemical structure and properties
[1][2][3][4][5][6][7]
Executive Summary
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole (CAS: 33064-19-6) is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its 1,3-diaryl substitution pattern. Unlike the 1,5-diaryl isomers often obtained via standard chalcone-hydrazine condensations, this 1,3-regioisomer serves as a critical core for COX-2 inhibitors , antimicrobial agents , and BCR-ABL tyrosine kinase inhibitors .
This guide details the structural integrity, regioselective synthesis, and physicochemical properties of this compound, providing researchers with a validated roadmap for its application in drug discovery.
Part 1: Chemical Identity & Structural Analysis[8]
The compound consists of a five-membered pyrazole ring substituted at the N1 position with a phenyl group and at the C3 position with a 4-chlorophenyl group. The C4 and C5 positions remain unsubstituted in the core scaffold, though they are frequently functionalized (e.g., C4-formylation) to expand chemical space.
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole |
| CAS Number | 33064-19-6 (Core); 36663-00-0 (4-Carbaldehyde derivative) |
| Molecular Formula | C₁₅H₁₁ClN₂ |
| Molecular Weight | 254.71 g/mol |
| SMILES | Clc1ccc(cc1)c2ccn(c2)c3ccccc3 |
| Key Functional Groups | Pyrazole (aromatic heterocycle), 4-Chlorophenyl (lipophilic moiety) |
Structural Geometry & Electronic Properties
The 1,3-substitution pattern creates a specific steric profile distinct from 1,5-analogs.
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Planarity: The N1-phenyl ring is typically twisted relative to the pyrazole plane (dihedral angle ~20-30°) to minimize steric clash with the C5-hydrogen. The C3-(4-chlorophenyl) ring can achieve near-coplanarity, facilitating
-conjugation. -
Electronic Distribution: The N1 atom is pyrrole-like (electron donor), while N2 is pyridine-like (electron acceptor). The 4-chlorophenyl group at C3 acts as an electron-withdrawing lipophilic anchor, enhancing binding affinity in hydrophobic pockets of enzymes like COX-2.
Part 2: Regioselective Synthesis[12][13][14]
Achieving the 1,3-diaryl substitution requires specific synthetic strategies to avoid the formation of the thermodynamically stable 1,5-isomer. The Vilsmeier-Haack Cyclization of acetophenone phenylhydrazones is the industry-standard protocol for high-fidelity regiocontrol.
Protocol: Vilsmeier-Haack Cyclization
This method converts 4-chloroacetophenone phenylhydrazone directly into 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , a versatile intermediate that can be decarbonylated or further functionalized.
Step 1: Hydrazone Formation
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Reagents: 4-Chloroacetophenone (1.0 eq), Phenylhydrazine (1.1 eq), Glacial Acetic Acid (cat.), Ethanol.
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Procedure: Reflux reagents in ethanol for 2–4 hours. Cool to precipitate the hydrazone.
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Mechanism: Acid-catalyzed condensation forms the Schiff base (hydrazone).
Step 2: Cyclization & Formylation
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Reagents: Hydrazone (from Step 1), POCl₃ (3.0 eq), DMF (5.0 eq).
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Conditions: 0°C to 80°C, 3–5 hours.
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Mechanism: The hydrazone attacks the Vilsmeier reagent (chloroiminium ion). A "double Vilsmeier" sequence occurs, incorporating a carbon from DMF to form the C4-aldehyde while closing the ring.
Step 3: Decarbonylation (Optional for Core)
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To obtain the unsubstituted C4 core, the aldehyde can be removed via rhodium-catalyzed decarbonylation or oxidation/decarboxylation sequences.
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis pathway via Vilsmeier-Haack cyclization, yielding the 1,3-substituted scaffold.
Part 3: Physicochemical Properties[15]
The following data refers to the 4-carbaldehyde derivative (CAS 36663-00-0), as it is the stable, isolable form most frequently characterized in literature. The core scaffold shares similar solubility and stability profiles.
| Property | Value / Observation |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 110–113 °C (Aldehyde derivative) |
| Solubility (High) | DMSO, DMF, Dichloromethane, Chloroform |
| Solubility (Low) | Water, Hexane |
| Stability | Stable under standard laboratory conditions. Resistant to hydrolysis. |
| ~250–280 nm (Ethanol) | |
| LogP (Predicted) | ~3.56 (High lipophilicity due to chlorophenyl group) |
Part 4: Pharmacological Applications & SAR
The 1,3-diarylpyrazole scaffold is a bioisostere for the 1,2-diarylheterocycle found in Coxibs (e.g., Celecoxib).
Anti-Inflammatory (COX-2 Inhibition)
The 1-phenyl and 3-(4-chlorophenyl) groups mimic the vicinal diaryl requirement for COX-2 selectivity. The 4-chlorophenyl group inserts into the hydrophobic side pocket of the COX-2 active site, while the N1-phenyl interacts with the central channel.
Antimicrobial Activity
Derivatives functionalized at the C4 position (e.g., Schiff bases of the aldehyde) show potent activity against S. aureus and C. albicans. The chlorophenyl moiety is critical for cell membrane penetration.
Kinase Inhibition (BCR-ABL)
Recent studies identify phenyl-pyrazole derivatives as ATP-competitive inhibitors of BCR-ABL tyrosine kinase, relevant for Chronic Myeloid Leukemia (CML) therapy.
Visualization: Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophores.
References
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PubChem. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Link
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Fun, H.-K., et al. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[2][3][4][5] Acta Crystallographica Section E. Link
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Deng, X., & Mani, N. S. (2008).[6][7] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[6][7][8] Journal of Organic Chemistry.[6][7] Link
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Sigma-Aldrich. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Product Sheet.Link
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MDPI. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules.[9][1][10][6][11][12][7][8][13][14] Link
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